2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide
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Description
“2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide” is a chemical compound that falls under the category of benzothiazole (BT) sulfonamides . BT sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .
Synthesis Analysis
The synthesis of BT sulfonamides, including “this compound”, involves a few key steps . These steps include a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . The compound also contains a fluorophenyl group and a methylbenzothiazolyl group attached to the sulfonamide group .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are largely centered around its N-H bond. This bond is labile, which allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Scientific Research Applications
Cytotoxic Activity
Compounds related to "2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide" have been investigated for their cytotoxic activities. For instance, a study focused on the synthesis of sulfonamide derivatives, exploring their cytotoxic activity against breast and colon cancer cell lines. Notably, a compound from this study exhibited significant potency against breast cancer cell lines, highlighting the therapeutic potential of these molecules in cancer treatment (Ghorab et al., 2015).
Antimicrobial and Antifungal Activities
Another area of application involves the development of antimicrobial agents. Research has been conducted on the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents. These compounds have shown promising results in vitro against various bacterial and fungal strains, indicating their potential as novel antimicrobial treatments (Darwish et al., 2014).
Antimalarial and COVID-19 Applications
The reactivity of N-(phenylsulfonyl)acetamide derivatives has been explored for antimalarial activity. These studies not only identified compounds with significant antimalarial properties but also evaluated their potential in combating COVID-19, underscoring the versatility of these sulfonamide derivatives in addressing global health challenges (Fahim & Ismael, 2021).
Anticonvulsant Properties
Research into the synthesis of heterocyclic compounds containing a sulfonamide moiety has also demonstrated their potential as anticonvulsant agents. This includes the development of compounds that showed protection against picrotoxin-induced convulsions, contributing to the discovery of new treatments for epilepsy and related disorders (Farag et al., 2012).
Enzyme Inhibition
The enzyme inhibitory potential of sulfonamides has been investigated, with studies focusing on α-glucosidase and acetylcholinesterase inhibitors. These compounds have shown substantial inhibitory activity, suggesting their application in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c1-14-2-11-19-20(12-14)29-22(25-19)15-3-7-17(8-4-15)24-21(26)13-30(27,28)18-9-5-16(23)6-10-18/h2-12H,13H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOZFYJDAIYVOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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